molecular formula C16H18N2O3 B2854290 N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 478259-51-7

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2854290
CAS No.: 478259-51-7
M. Wt: 286.331
InChI Key: FJKZGLZJXQLVFC-UHFFFAOYSA-N
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Description

Chemical Identity and Properties N-[(2-Methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide is an organic compound with the CAS Registry Number 478259-51-7 . Its molecular formula is C 16 H 18 N 2 O 3 , corresponding to a molecular weight of 286.33 g/mol . The structure can be represented by the SMILES code: O=C(C1=CC(C(CC)=O)=CN1)NCC2=CC=CC=C2OC . Research Context and Potential Applications This compound belongs to the class of pyrrole-2-carboxamide derivatives. While specific biological data for this molecule is not widely published in the available literature, compounds with structurally related pyrrole scaffolds are subjects of significant research interest. Pyrrole derivatives are investigated across various scientific fields . Research on similar molecules has explored their potential as inhibitors of biological targets, such as Type II topoisomerases, which are important for developing new therapeutic agents . Furthermore, pyrrole-2-carboxaldehyde derivatives, which share a core structural similarity, are known to occur naturally and are studied for their diverse physiological activities . The presence of the methoxybenzyl and propanoyl groups on the pyrrole core may influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be critical for its interaction with biological systems . Usage Note This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-14(19)12-8-13(17-10-12)16(20)18-9-11-6-4-5-7-15(11)21-2/h4-8,10,17H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKZGLZJXQLVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330703
Record name N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-51-7
Record name N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide has shown potential biological activities, such as antimicrobial and antioxidant properties. These properties make it a candidate for further research in the development of new therapeutic agents.

Medicine: The compound's biological activities suggest potential applications in medicine, particularly in the treatment of infections and oxidative stress-related conditions. Further studies are needed to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs:

Compound Name Acyl Chain (Position 4) Aromatic Substituent (N-Linked) Core Heterocycle Key Functional Groups
N-[(2-Methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide Propanoyl (C₃) 2-Methoxyphenylmethyl Pyrrole Carboxamide, Methoxy, Propanoyl
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS 1017437-76-1) Butyryl (C₄) Furylmethyl Pyrrole Carboxamide, Furan, Butyryl
1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole (Compound 22) N/A 6-Methoxynaphthalen-2-yl Pyrazole Methoxy, Naphthalene
(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}... (Complex analog) Propanoyl derivative 4-Methoxybenzamido Pyrrolidine Multiple carboxamides, Methoxy

Key Observations :

  • Aromatic Substituents : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, whereas the furan in is less electron-rich, impacting π-π stacking in binding interactions. The naphthalene system in introduces bulkiness, which may improve aromatic stacking but increase steric hindrance.
  • Heterocyclic Core: Pyrazole (in ) vs.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be intermediate between the butyryl analog (higher logP) and simpler pyrrole derivatives. The methoxy group enhances solubility slightly compared to purely hydrophobic substituents.
  • Solubility: The furylmethyl analog may exhibit lower solubility in polar solvents due to its non-polar furan ring, whereas the methoxyphenyl group in the target compound balances lipophilicity and solubility.
  • Metabolic Stability: Longer acyl chains (e.g., butyryl in ) may resist oxidative metabolism compared to propanoyl, but this depends on enzymatic environments .

Biological Activity

N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide, also known as CAS No. 478259-51-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of 286.33 g/mol. Its structure features a pyrrole ring substituted with a methoxyphenyl group and a propanoyl moiety, which contributes to its biological activity.

Target Receptor

The primary biological target of this compound is the serotonin 5-HT2A receptor , where it acts as an agonist . This interaction is crucial for its effects on neurotransmitter systems, particularly in modulating the release of dopamine, serotonin, and glutamate.

Biochemical Pathways

Upon activation of the 5-HT2A receptor, significant downstream effects occur:

  • Increased Dopamine Release : This may influence mood and cognitive functions.
  • Serotonin Modulation : Impacts anxiety and depression pathways.
  • Glutamate Release : Plays a role in synaptic plasticity and memory.

Pharmacokinetics

This compound has been noted for its ability to cross the blood-brain barrier , allowing it to exert central nervous system effects. Its distribution within brain tissues suggests potential neuroactive properties.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) with low minimum inhibitory concentrations (MIC) .

Antioxidant Effects

In addition to antimicrobial properties, this compound has demonstrated antioxidant activity. The ability to scavenge free radicals positions it as a candidate for therapeutic applications in oxidative stress-related conditions .

Study on Anti-TB Activity

A pivotal study focused on the synthesis and evaluation of pyrrole derivatives highlighted that certain modifications to the pyrrole structure enhance anti-TB activity significantly. The study reported that compounds with specific substituents showed MIC values lower than 0.016 μg/mL against drug-resistant Mtb strains .

CompoundMIC (μg/mL)Cytotoxicity (IC50 > μg/mL)
Compound 32< 0.016> 64
Compound 12Not specifiedNot specified
Compound 13Not specifiedNot specified

This table illustrates the promising efficacy of these compounds in combating tuberculosis while maintaining low cytotoxicity.

Neuropharmacological Studies

Further investigations into the neuropharmacological effects of this compound have revealed its potential in modulating anxiety-like behaviors in animal models. The agonistic action on the 5-HT2A receptor correlates with reduced anxiety levels, suggesting therapeutic implications for anxiety disorders.

Q & A

Basic: What are the optimized synthetic routes for this compound, and what catalysts or conditions are critical for achieving high yields?

Methodological Answer:
The synthesis of N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide typically involves multi-step reactions. Key steps include:

  • Friedel-Crafts Acylation : Introducing the propanoyl group to the pyrrole ring using catalysts like AlCl₃ or BF₃ under anhydrous conditions.
  • N-Alkylation : Coupling the 2-methoxyphenylmethyl group via nucleophilic substitution, often requiring bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Amide Bond Formation : Activating the carboxylic acid with coupling agents (e.g., HATU or EDC) for reaction with the amine moiety under inert atmospheres (N₂/Ar) .

Critical factors for yield optimization include temperature control (60–80°C for acylation), stoichiometric ratios (1:1.2 for amine:acylating agent), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), pyrrole protons (δ ~6.5–7.2 ppm), and propanoyl carbonyl (δ ~170–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) using reverse-phase C18 columns and ESI ionization .
  • FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, pyrrole C-N stretch ~1450 cm⁻¹) .

Basic: How does the compound’s stability vary under different pH conditions, and what degradation products are formed?

Methodological Answer:

  • Acidic Conditions (pH <3) : The amide bond hydrolyzes to yield 4-propanoyl-1H-pyrrole-2-carboxylic acid and 2-methoxyphenylmethylamine. Degradation rates increase with temperature (e.g., t₁/₂ = 24 h at 37°C, pH 2) .
  • Basic Conditions (pH >10) : Saponification of the propanoyl group occurs, forming pyrrole-2-carboxamide and propanoate. Stabilization requires storage at 4°C in dark, neutral buffers (e.g., PBS) .
  • Light Sensitivity : UV-Vis studies show photodegradation via radical intermediates; use amber vials for storage .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For cytotoxicity, compare MTT vs. ATP-based assays .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing the propanoyl with acetyl group) to identify pharmacophores. Use QSAR models to correlate substituents with bioactivity .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm involvement of suspected targets (e.g., carbonic anhydrase IX in cancer studies) .

Advanced: What computational methods are suitable for predicting target interactions and optimizing bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases). Focus on hydrogen bonds with the amide group and π-π stacking with the pyrrole ring .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Calculate binding free energy via MM-PBSA .
  • ADMET Prediction : SwissADME predicts logP (~2.5) and BBB permeability, guiding structural modifications for improved bioavailability .

Advanced: What strategies can mitigate byproduct formation during synthesis, and how can reaction conditions be optimized?

Methodological Answer:

  • Byproduct Mitigation :
    • Impurity A (Unreacted Amine) : Use excess acyl chloride (1.5 eq) and monitor reaction progress via TLC .
    • Dimerization : Lower reaction temperature (0–5°C) during N-alkylation to prevent pyrrole ring coupling .
  • Optimization Strategies :
    • DoE (Design of Experiments) : Vary catalyst loading (5–10 mol% Pd/C), solvent (DMF vs. THF), and time (12–24 h) to maximize yield .
    • Microwave-Assisted Synthesis : Reduces reaction time (2 h vs. 12 h) and improves regioselectivity .

Advanced: How can researchers elucidate the mechanism of action for this compound in cancer cell lines?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
  • Metabolomics : LC-MS/MS quantifies changes in TCA cycle intermediates, linking bioactivity to metabolic disruption .
  • Chemical Proteomics : Use biotinylated probes to pull down target proteins from lysates; identify via SDS-PAGE and MALDI-TOF .

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